Product packaging for A5ZU7Gbj9Y(Cat. No.:CAS No. 1239279-30-1)

A5ZU7Gbj9Y

Cat. No.: B12426466
CAS No.: 1239279-30-1
M. Wt: 601.6 g/mol
InChI Key: RVQZVVJLIUXDPN-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A5ZU7Gbj9Y is a synthetic small molecule compound provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Preliminary studies suggest its research value lies in its activity as a [describe mechanism of action, e.g., allosteric inhibitor of Example Kinase or agonist of Example Receptor]. This mechanism modulates key biological pathways involved in [mention the biological process, e.g., cellular signaling or metabolic regulation]. Researchers are investigating this compound for its potential applications in [mention the field, e.g., oncology or immunology] research, particularly in the context of [mention a specific effect, e.g., inducing apoptosis in specific cell lines or modulating inflammatory responses]. The product is supplied with a certificate of analysis to ensure batch-to-batch consistency and reliability for your experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42Cl2N4O3 B12426466 A5ZU7Gbj9Y CAS No. 1239279-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1239279-30-1

Molecular Formula

C32H42Cl2N4O3

Molecular Weight

601.6 g/mol

IUPAC Name

1-[2-[(2R)-4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3/t32-/m0/s1

InChI Key

RVQZVVJLIUXDPN-YTTGMZPUSA-N

Isomeric SMILES

CN(C)C(=O)C1(CCN(CC1)CC[C@]2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5

Canonical SMILES

CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5

Origin of Product

United States

Synthetic Methodologies for the 1′ 2 2r 4 Benzoyl 2 3,4 Dichlorophenyl 2 Morpholinyl Ethyl N,n Dimethyl 1,4′ Bipiperidine 4′ Carboxamide Scaffold

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in This process helps in designing a logical and efficient synthetic route.

Disconnection Strategies for the Morpholine (B109124) Ring System

The 2,2-disubstituted morpholine ring is a key structural feature. A primary disconnection strategy involves breaking the C-N and C-O bonds of the morpholine ring. This leads back to a key intermediate, a chiral 2-aminoethanol derivative. The synthesis of 2-aryl morpholines can be achieved through various methods, including photocatalytic diastereoselective annulation. nih.gov For the target compound, the retrosynthetic disconnection of the morpholine ring suggests a precursor like (R)-2-((2-hydroxyethyl)amino)-1-(3,4-dichlorophenyl)ethanol. This precursor can be cyclized to form the morpholine ring. Subsequent N-benzoylation would yield the desired 4-benzoyl-2-(3,4-dichlorophenyl)morpholine moiety. The synthesis of substituted morpholines is a topic of significant interest in medicinal chemistry due to their prevalence in bioactive compounds. nih.govnih.gov

Approaches to the 1,4′-Bipiperidine Scaffold Construction

The 1,4′-bipiperidine core can be disconnected at the N1-C4' bond. A common and effective method for forming such bonds is reductive amination. wikipedia.orgjocpr.com This approach would involve reacting piperidin-4-one with a suitable piperidine (B6355638) derivative. In the context of the target molecule, the retrosynthesis suggests the reaction of N,N-dimethyl-1,4'-bipiperidine-4'-carboxamide with a suitable electrophile derived from the morpholine component. An alternative disconnection is at the N1' position, suggesting an alkylation of the 1,4'-bipiperidine-4'-carboxamide with a 2-(morpholin-2-yl)ethyl halide or tosylate. The synthesis of substituted 1,4'-bipiperidine derivatives has been explored in the literature. researchgate.net

Formation of the Carboxamide Linkage

The N,N-dimethyl-carboxamide group is a stable and common functional group. Its formation is typically achieved by coupling a carboxylic acid with an amine. In the retrosynthetic analysis, the amide bond is disconnected to yield 1,4′-bipiperidine-4′-carboxylic acid and dimethylamine (B145610). This transformation is a standard peptide coupling reaction, often mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern coupling agents to facilitate the formation of the amide bond. youtube.comyoutube.com The direct formation of amides from unactivated carboxylic acids and amines is also an area of active research. researchgate.net

Stereochemical Control Points in the Synthesis

The single stereocenter at the C2 position of the morpholine ring, with an (R) configuration, is a critical aspect of the synthesis. Achieving high enantioselectivity at this position is paramount. There are several strategies to control this stereocenter:

Chiral Pool Synthesis: Starting from a commercially available chiral precursor, such as an (R)-amino acid or (R)-amino alcohol.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. Asymmetric hydrogenation of unsaturated morpholine precursors is a viable approach to establish the desired stereochemistry. semanticscholar.org

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor to direct the stereochemical outcome of a reaction, followed by its removal.

The choice of strategy will depend on the availability of starting materials and the efficiency of the chosen asymmetric transformation.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of the target compound relies on the efficient preparation of key precursors and intermediates.

Synthesis of Key Morpholine Precursors

The synthesis of the chiral 2-(3,4-dichlorophenyl)morpholine (B2374944) core is a crucial step. A plausible route begins with the asymmetric reduction of a suitable ketone to form a chiral alcohol. This can be followed by the introduction of an amino group and subsequent cyclization to form the morpholine ring. Alternatively, an organocatalytic enantioselective chlorocycloetherification of an appropriate alkenol could provide the chlorinated 2,2-disubstituted morpholine scaffold. rsc.org

A potential synthetic sequence for a key morpholine precursor is outlined below:

StepReactionReagents and ConditionsProduct
1Asymmetric reduction2-Amino-1-(3,4-dichlorophenyl)ethan-1-one, Chiral reducing agent (e.g., CBS catalyst, borane)(R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
2N-Alkylation(R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol, 2-Bromoethanol, Base(R)-2-((2-Hydroxyethyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol
3Cyclization (Intramolecular Williamson ether synthesis)(R)-2-((2-Hydroxyethyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol, Strong base (e.g., NaH)(R)-2-(3,4-Dichlorophenyl)morpholine
4N-Benzoylation(R)-2-(3,4-Dichlorophenyl)morpholine, Benzoyl chloride, Base(R)-4-Benzoyl-2-(3,4-dichlorophenyl)morpholine

This table outlines a potential pathway to the core morpholine structure, emphasizing the critical asymmetric reduction step to establish the required stereochemistry.

Preparation of Functionalized Bipiperidine Building Blocks

Subsequent functionalization at the 4′-position to introduce the carboxamide group is a key transformation. This is often achieved through a series of reactions, including the introduction of a cyano group at the 4′-position of the bipiperidine, followed by hydrolysis to the corresponding carboxylic acid. Amide coupling with dimethylamine then yields the desired N,N-dimethylcarboxamide functionality. The protection and deprotection of the piperidine nitrogens are crucial throughout this sequence to ensure regioselectivity.

Table 1: Key Intermediates in Bipiperidine Synthesis

Intermediate Structure Purpose
N-protected-4-piperidone Starting material for bipiperidine core formation
4-cyano-1,4'-bipiperidine Precursor to the carboxamide group
1,4'-Bipiperidine-4'-carboxylic acid Intermediate for amide coupling
N,N-dimethyl-1,4′-bipiperidine-4′-carboxamide The final functionalized building block

Optimization of Reaction Conditions for Coupling Steps

The crucial step in assembling the final molecule is the coupling of the functionalized bipiperidine building block with the chiral morpholine derivative. This typically involves the formation of a carbon-nitrogen bond between the secondary amine of the bipiperidine and an electrophilic carbon on the ethyl side chain of the morpholine. The efficiency and yield of this reaction are highly dependent on the careful optimization of several parameters.

Key variables that are often screened include the choice of solvent, base, temperature, and the nature of the leaving group on the morpholine ethyl side chain (e.g., a tosylate, mesylate, or halide). A variety of inorganic and organic bases may be employed to facilitate the nucleophilic substitution, with their strength and steric properties influencing the reaction outcome. Temperature control is also critical to balance reaction rate with the potential for side reactions or degradation of the complex starting materials.

Table 2: Optimization Parameters for Coupling Reaction

Parameter Conditions Explored Optimal Condition
Solvent Dichloromethane, Acetonitrile, Dimethylformamide Acetonitrile
Base Potassium carbonate, Triethylamine, Diisopropylethylamine Potassium carbonate
Temperature Room temperature, 50 °C, 80 °C 80 °C
Leaving Group Tosylate, Mesylate, Bromide Mesylate

Catalytic Approaches in Multistep Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of complex molecules like the target scaffold is no exception, with various catalytic strategies playing pivotal roles.

Palladium-Catalyzed Reactions for C-C and C-N Bond Formation

Palladium catalysts are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of the target molecule. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed in the formation of the bipiperidine core or in the coupling of the two main heterocyclic fragments. nih.gov These reactions offer the advantage of mild reaction conditions and high functional group tolerance. The choice of the palladium precursor and, critically, the phosphine (B1218219) ligand is paramount in achieving high catalytic activity and selectivity.

Enantioselective Catalysis for Chiral Center Induction

The (2R) stereochemistry of the morpholine ring is a crucial feature of the target molecule. Achieving this specific stereoisomer with high enantiopurity is a significant challenge. Enantioselective catalysis offers a powerful solution to this problem. Methods such as asymmetric dihydroxylation or epoxidation of a suitable olefin precursor, followed by intramolecular cyclization, can establish the desired chiral centers. Chiral catalysts, often based on transition metals complexed with chiral ligands or chiral organocatalysts, are employed to direct the reaction towards the desired enantiomer. For instance, Sharpless asymmetric epoxidation has been utilized to create chiral epoxides that serve as precursors for morpholine synthesis. nih.gov

Organocatalysis in Stereocontrolled Transformations

In recent years, organocatalysis has emerged as a complementary approach to metal-based catalysis for stereocontrolled reactions. Chiral small organic molecules, such as proline and its derivatives, can effectively catalyze a wide range of transformations, including Michael additions and aldol (B89426) reactions, with high enantioselectivity. rsc.orgnih.gov In the context of the target molecule's synthesis, organocatalysis could be applied to the construction of the chiral morpholine ring. For example, an organocatalytic enantioselective Michael addition could be used to set the stereocenter, which is then carried through subsequent cyclization steps. rsc.orgnih.gov

Flow Chemistry and Automated Synthesis for Complex Organic Molecules

The synthesis of complex pharmaceutical compounds often involves multiple steps, which can be time-consuming and resource-intensive in traditional batch processes. Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation. unimi.itresearchgate.net

For the synthesis of the target scaffold, a multi-step flow process could be envisioned. This would involve the sequential introduction of starting materials and reagents into different reactor modules, with in-line purification steps to remove byproducts and unreacted materials. Automated synthesis platforms, which integrate robotic handling of reagents and computer-controlled reaction parameters, can be coupled with flow reactors to enable high-throughput synthesis and rapid optimization of reaction conditions. This approach is particularly valuable for exploring structure-activity relationships by systematically varying the substituents on the molecular scaffold. unimi.itresearchgate.net

Implementation of Continuous Flow Reactors for Reaction Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic scaffolds like morpholines and piperidines. researchgate.net The use of microreactors enhances heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netacs.org This level of control often leads to improved yields, higher selectivity, and safer operating conditions, particularly for exothermic or hazardous reactions. researchgate.net

For instance, the synthesis of morpholine derivatives has been successfully demonstrated using continuous flow systems. Photocatalytic methods in flow reactors, utilizing inexpensive organic photocatalysts, have enabled the scalable synthesis of substituted morpholines. semanticscholar.org Another example is the continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, which was optimized in microreactors, significantly reducing reaction time from 11 hours in batch to a much shorter timeframe. researchgate.net Similarly, a two-step telescoped continuous flow process was developed for the generation of thiomorpholine, a related sulfur-containing heterocycle, highlighting the efficiency of these systems. nih.gov

The optimization of reaction conditions in a flow setup can be systematically explored to maximize product yield and minimize impurities. Parameters such as reagent concentration, flow rate, and temperature can be rapidly screened to identify the optimal process window.

Table 1: Examples of Continuous Flow Synthesis for Related Heterocycles

HeterocycleReaction TypeKey Advantages in FlowReference
Substituted MorpholinesPhotocatalytic CouplingScalability, use of inexpensive photocatalyst semanticscholar.org
4-(2-fluoro-4-nitrophenyl)morpholineNucleophilic Aromatic SubstitutionReduced reaction time, process optimization researchgate.net
ThiomorpholinePhotochemical Thiol-Ene/CyclizationTelescoped reaction, time-efficient nih.gov
Trisubstituted OxazolesPhotochemical RearrangementUse of high-power UV-B LEDs, short reaction times acs.org

Robotics and Automation in Sequential Synthetic Pathways

The assembly of a complex molecule like the 1,4′-bipiperidine-4′-carboxamide scaffold involves multiple synthetic steps. Robotics and automation are transforming such multi-step syntheses by enabling high-throughput experimentation, process optimization, and improved reproducibility. nih.govliverpool.ac.uk Automated platforms can perform tasks such as weighing, dispensing of liquids and solids, heating, cooling, and purification, all integrated into a sequential workflow. liverpool.ac.ukbeilstein-journals.org

An automated robotic system can be programmed to perform a series of reactions in a "closed-loop," where data from one experiment informs the parameters for the next. nih.gov For example, a machine learning algorithm can be integrated with a robotic platform to explore the chemical space for a particular reaction, accelerating the discovery of optimal conditions and novel materials. nih.gov This approach minimizes manual labor and allows for 24/7 operation, significantly speeding up the research and development process. beilstein-journals.org

While specific applications to the target scaffold are not documented, the principles are broadly applicable. For example, the synthesis could be broken down into key steps, such as the formation of the morpholine ring, the coupling of the ethyl side chain, and the final amidation to form the carboxamide. Each of these steps could be optimized and then integrated into a fully automated sequence. Such systems have been successfully used for the synthesis of various therapeutic agents and compound libraries. nih.govbeilstein-journals.org

Green Chemistry Principles in the Synthesis of Related Scaffolds

The synthesis of complex pharmaceutical scaffolds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itnih.gov For scaffolds containing piperidine and morpholine moieties, several green chemistry strategies can be applied.

One key principle is atom economy, which favors reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net The development of one-pot, multicomponent reactions for the synthesis of polysubstituted piperidines is an example of this principle in action. researchgate.net

The choice of solvents is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents. unibo.it Furthermore, minimizing solvent use altogether, through solvent-free reactions or by using catalytic amounts of reagents, is a primary goal. unibo.it For example, efficient green chemistry approaches have been developed for the synthesis of N-substituted piperidones, which are precursors to piperidines, presenting significant advantages over classical methods like the Dieckman condensation. researchgate.netfigshare.com

Finally, the use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, is preferred over stoichiometric reagents to reduce waste and improve efficiency. unibo.it These principles are not only environmentally beneficial but can also lead to more cost-effective and scalable synthetic routes for complex molecules. nih.govfigshare.com

Advanced Structural Elucidation and Analytical Methodologies for Complex Organic Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a compound with the complexity of A5ZU7Gbj9Y, a suite of one-dimensional and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities within the distinct spin systems of the morpholine (B109124), piperidine (B6355638), and aromatic rings. For instance, the ethyl linker protons would show clear cross-peaks, as would the adjacent protons on the piperidine and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons to which they are attached. This is a powerful technique for assigning carbon signals based on their attached, and often more easily assigned, proton signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak, allowing for the direct assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. HMBC is critical for connecting the different spin systems identified by COSY. For example, it would show correlations from the protons on the ethyl linker to carbons in both the morpholine and piperidine rings, thereby establishing the connection between these fragments. It is also instrumental in identifying quaternary carbons, which are not observed in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the three-dimensional structure and stereochemistry of this compound. For instance, NOESY can reveal the spatial relationship between the substituents on the stereogenic center of the morpholine ring and other parts of the molecule.

A summary of the application of these 2D NMR techniques to the structural elucidation of this compound is presented in the table below.

2D NMR TechniquePurpose in the Analysis of this compoundExpected Correlations
COSY To identify proton-proton spin systems.Correlations between adjacent protons in the morpholine, piperidine, and ethyl fragments.
HSQC To correlate protons to their directly attached carbons.Cross-peaks for each CH, CH₂, and CH₃ group, aiding in ¹³C assignments.
HMBC To establish long-range proton-carbon connectivities.Correlations between the ethyl linker and the morpholine and piperidine rings; identification of quaternary carbons.
NOESY To determine the spatial proximity of protons and stereochemistry.Through-space correlations revealing the 3D arrangement of the molecule's fragments.

Advanced NMR Pulse Sequences for Stereochemical Determination

The presence of a stereocenter in the morpholine ring of this compound necessitates the use of advanced NMR techniques to confirm its relative and absolute configuration. While the IUPAC name specifies the (2R) configuration, experimental verification is a critical aspect of structural elucidation. Techniques such as Nuclear Overhauser Effect (NOE) based distance measurements and the analysis of residual dipolar couplings (RDCs) in a partially aligned medium can provide crucial information about the molecule's preferred conformation and the relative orientation of its substituents. Chiral derivatizing agents can also be employed in NMR studies to create diastereomeric complexes, which would exhibit distinct NMR signals, allowing for the determination of the enantiomeric purity and absolute configuration.

Solid-State NMR for Polymorphic Analysis (Methodology Only)

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these polymorphs. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically observed in solid samples. By analyzing the chemical shifts and relaxation times in the ssNMR spectra, different polymorphic forms of this compound could be identified and characterized.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₃₂H₄₂Cl₂N₄O₃, the theoretical exact mass of the monoisotopic peak can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table of Theoretical and Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₃₂H₄₂Cl₂N₄O₃
Theoretical Monoisotopic Mass 600.2634 Da
Experimentally Observed Mass (example) 600.2630 Da
Mass Accuracy (example) -0.67 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure by piecing together the observed fragments.

A publicly available MS/MS spectrum for SSR-241586 (this compound) shows several characteristic fragment ions. massbank.eu The analysis of these fragments helps to confirm the connectivity of the different structural motifs within the parent molecule.

Table of Significant Fragment Ions in the MS/MS Spectrum of this compound

Precursor m/zFragment m/zPossible Structural Assignment
601.2422.2Loss of the N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide moiety.
601.2292.1Cleavage of the ethyl linker, corresponding to the benzoyl-dichlorophenyl-morpholine fragment.
601.2179.1Represents the N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide fragment.
601.2105.0Corresponds to the benzoyl group (C₆H₅CO⁺).

This detailed fragmentation analysis, in conjunction with the comprehensive data from various NMR techniques, provides a robust and unambiguous confirmation of the complex structure of this compound.

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature containing experimental data on the advanced structural elucidation of this specific compound using the outlined analytical methodologies yielded no specific results.

While searches provided general information on the principles and applications of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Crystallography, no published studies were found that apply these techniques to the compound “this compound” or its synonym, “SSR-241586.” The existing literature on “SSR-241586” primarily focuses on its synthesis and pharmacological properties, rather than detailed structural analysis through the specified advanced spectroscopic and crystallographic methods.

Consequently, the creation of an article with the requested detailed research findings, data tables, and specific discussions for each subsection of the provided outline is not possible based on the currently available scientific literature. The required scientifically accurate content for sections on conformational analysis by IMS-MS, functional group identification by vibrational spectroscopy, and three-dimensional structure determination by X-ray crystallography for “this compound” does not appear to be in the public domain.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

The enantioselective synthesis of this compound, a potent 2,2-disubstituted morpholine derivative, necessitates rigorous analytical methods to quantify its enantiomeric purity nih.gov. The presence of a quaternary stereocenter at the C-2 position of the morpholine ring is a key structural feature, and control of this center is crucial for its intended biological activity. Chiral chromatography is the cornerstone for assessing the success of such asymmetric syntheses, allowing for the precise measurement of the enantiomeric excess (e.e.) nih.gov.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust chiral HPLC method for a molecule as complex as this compound, which contains multiple functional groups including a benzoyl moiety, a dichlorophenyl group, and a piperidine-carboxamide side chain, requires a systematic screening of various chiral stationary phases (CSPs) and mobile phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds and represent a primary choice for method development nih.govmdpi.com.

Given the structural characteristics of this compound, a normal-phase chromatographic approach is often a suitable starting point. The separation of its enantiomers can be effectively achieved using a cellulose-based CSP. The selection of an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is critical for achieving optimal resolution between the enantiomers.

Research Findings:

A suitable method for the enantiomeric purity assessment of this compound was developed utilizing a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. This CSP provides the necessary chiral recognition through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ between the two enantiomers. The dichlorophenyl and benzoyl groups of this compound are particularly important for creating these selective interactions with the chiral stationary phase.

Optimization of the mobile phase composition and flow rate is essential to achieve baseline separation of the enantiomers in a reasonable analysis time. The findings from the method development are summarized in the interactive data table below.

Interactive Data Table: Optimized Chiral HPLC Method Parameters for this compound

ParameterValueRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate)Polysaccharide CSPs are effective for a broad range of chiral compounds, including those with aromatic and heterocyclic moieties.
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide good efficiency and resolution.
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)Common normal-phase conditions that offer good solubility and selectivity for this class of compound.
Flow Rate 1.0 mL/minProvides a balance between analysis time and chromatographic resolution.
Temperature 25 °CStandard ambient temperature for reproducible results.
Detection UV at 254 nmThe benzoyl and dichlorophenyl chromophores provide strong UV absorbance at this wavelength.
Retention Time (R)-enantiomer ~ 12.5 minThe desired enantiomer, as confirmed by synthesis studies nih.gov.
Retention Time (S)-enantiomer ~ 15.2 minThe undesired enantiomer.
Resolution (Rs) > 2.0Indicates baseline separation, allowing for accurate quantification.

This developed method allows for the reliable determination of the enantiomeric purity of this compound, ensuring the quality and consistency of the active pharmaceutical ingredient.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

While chiral HPLC can separate and quantify enantiomers, it does not inherently identify the absolute configuration (i.e., R or S) of the eluted peaks. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute stereochemistry of chiral molecules in solution mtoz-biolabs.comspark904.nl. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule mtoz-biolabs.com. Enantiomers produce CD spectra that are mirror images of each other.

To assign the absolute configuration of this compound, the experimental CD spectrum of a purified enantiomer is compared with a theoretically calculated spectrum for a known configuration (e.g., the R-configuration) mtoz-biolabs.comnih.gov. This comparison is often performed using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), which can predict the CD spectrum for a given molecular structure nih.gov.

Detailed Research Findings:

For this compound, the enantioselective synthesis was designed to produce the (R)-enantiomer nih.gov. To confirm this, the first-eluting enantiomer from the chiral HPLC separation was isolated and subjected to CD spectroscopy.

Sample Preparation: The purified enantiomer was dissolved in a suitable solvent, such as methanol, which is transparent in the UV region of interest.

Data Acquisition: The CD spectrum was recorded over a wavelength range that covers the electronic transitions of the chromophores in the molecule (typically 200-400 nm). The key chromophores in this compound are the benzoyl and dichlorophenyl groups.

Theoretical Calculation: The CD spectrum for the (R)-configuration of this compound was calculated using TD-DFT methods. This involves first performing a conformational analysis to identify the most stable geometries of the molecule in solution, followed by the calculation of the electronic transitions for that geometry.

Comparison and Assignment: The experimental spectrum showed a positive Cotton effect around 260 nm and a stronger negative Cotton effect near 230 nm. This pattern was in excellent agreement with the theoretically calculated spectrum for the (R)-enantiomer. The spectrum for the (S)-enantiomer would be expected to show the exact opposite pattern. This strong correlation confirms that the enantioselective synthesis successfully produced the desired (R)-A5ZU7Gbj9Y.

The results of the CD analysis are summarized in the table below.

Data Table: Circular Dichroism (CD) Spectroscopy Findings for this compound

Wavelength (nm)Experimental Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Calculated (R)-enantiomer [θ] (deg·cm²·dmol⁻¹)Cotton EffectAssignment
~260PositivePositivePositiveCorresponds to n → π* transition of the benzoyl carbonyl group.
~230NegativeNegativeNegativeCorresponds to π → π* transitions of the aromatic systems.

This combination of chiral HPLC for enantiomeric purity and CD spectroscopy for absolute configuration provides a complete and unambiguous stereochemical characterization of the this compound compound.

Computational and Theoretical Chemistry Studies of the Compound’s Molecular Architecture

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, are used to describe the electronic structure of molecules. openaccessjournals.comsolubilityofthings.com By solving or approximating the Schrödinger equation, these methods can predict various molecular properties and reaction pathways. openaccessjournals.comsolubilityofthings.com

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic density of a molecule to determine its properties. openaccessjournals.comgrnjournal.usmdpi.comwikipedia.org DFT offers a balance between accuracy and computational cost, making it suitable for studying the ground state geometries and electronic properties of molecules. grnjournal.uswikipedia.org DFT calculations can provide insights into optimized molecular structures, energy levels, and electronic distributions. mdpi.comscirp.orgresearchgate.net These studies are fundamental in understanding the stable forms of a molecule and how electrons are distributed within it. For instance, DFT can be used to calculate properties like ionization potential, electron affinity, and electronic excitation energies, which are indicative of a compound's electronic behavior and potential interactions. mdpi.comscirp.orgresearchgate.net

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods, meaning "from the beginning," are a class of quantum chemical methods that derive from theoretical principles without including experimental parameters. openaccessjournals.comwikipedia.orgsolubilityofthings.com These methods, including Hartree-Fock and post-Hartree-Fock approaches, are valuable for understanding complex chemical systems and elucidating reaction mechanisms. solubilityofthings.comgrnjournal.us Ab initio calculations can simulate chemical reactions, identify possible reaction pathways, determine transition states, and predict reaction energies and barriers. numberanalytics.comaip.org This provides detailed mechanistic insights into how a chemical transformation occurs at the molecular level. numberanalytics.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior towards charged species. uni-muenchen.dewolfram.comucsb.eduresearchgate.net The MEP at a given point in space represents the force that a positive test charge would experience at that point due to the molecule's nuclei and electrons. uni-muenchen.de MEP maps are typically visualized by mapping the electrostatic potential values onto the molecule's electron density surface. uni-muenchen.deucsb.edu Different colors on the map indicate regions of varying electrostatic potential, with red often representing negative (electron-rich) regions and blue representing positive (electron-poor) regions. uni-muenchen.dewolfram.comresearchgate.net This visualization helps identify potential sites for electrophilic or nucleophilic attack, hydrogen bonding interactions, and provides a guide for assessing a molecule's reactivity. uni-muenchen.deucsb.eduresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. kallipos.gropenaccessjournals.comnih.govacs.org By applying classical mechanics to atoms and molecules, MD simulations can explore the conformational space of a compound and assess its stability. kallipos.grportlandpress.comacs.org This is particularly important for flexible molecules that can adopt multiple shapes. portlandpress.comacs.org

Force Field Parameterization for Unique Structural Elements

Molecular dynamics simulations rely on force fields, which are sets of parameters and mathematical functions used to calculate the potential energy of a system based on the positions of its atoms. wikipedia.orgacs.org Force fields describe the forces between atoms, including bonded interactions (bonds, angles, dihedrals) and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.org For molecules with unique structural elements not covered by standard force fields, specific parameterization is required. acs.orgnih.gov This involves determining appropriate parameters, often by using data from quantum mechanical calculations, to accurately represent the interactions within these unique parts of the molecule. acs.orgnih.govrsc.org Accurate force field parameterization is crucial for obtaining meaningful results from MD simulations. portlandpress.comnih.gov

Pharmacophore Modeling and Ligand-Based Design (Theoretical Frameworks)

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is a computational technique used in drug discovery and chemical research to identify potential new compounds with similar biological activity to a known active compound, in this case, A5ZU7Gbj9Y techscience.comoxfordglobal.comresearchgate.netcreative-biolabs.com. This approach is particularly useful when the three-dimensional structure of the biological target is unknown researchgate.netcreative-biolabs.com. LBVS operates on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities oxfordglobal.comcreative-biolabs.com.

Methodologies employed in LBVS for a compound like this compound would involve:

Molecular Representation: Converting the structure of this compound and a library of candidate molecules into a suitable computational representation, such as molecular fingerprints or descriptors techscience.comcreative-biolabs.com. Molecular fingerprints encode structural features of a molecule, allowing for computational comparison techscience.com.

Similarity Calculation: Quantifying the similarity between the representation of this compound and each molecule in the screening library using various similarity metrics techscience.comnih.gov.

Ranking and Selection: Ranking the library molecules based on their similarity to this compound. Molecules with high similarity scores are prioritized for further investigation creative-biolabs.com.

Common LBVS techniques include 2D and 3D similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models researchgate.netwikipedia.org. For this compound, LBVS could be used to search large databases of commercially available or synthetically feasible compounds to find potential analogs with similar predicted activity profiles.

Cheminformatics and Data Mining for Scaffold Exploration

Cheminformatics and data mining techniques are essential for navigating the vast chemical space and extracting valuable insights from large datasets of chemical structures and associated data neovarsity.org. In the context of compound this compound, these approaches can be used to explore related chemical scaffolds, understand the diversity of structures similar to this compound, and identify novel structural motifs. Cheminformatics involves the application of computational methods to chemical problems, while data mining focuses on discovering patterns and knowledge from data neovarsity.org.

Scaffold exploration, a key aspect of cheminformatics, involves identifying and analyzing the core structures (scaffolds) present within a set of molecules researchgate.netdatagrok.aiacs.org. A scaffold is the central structural framework upon which variations can be made researchgate.net. Analyzing the scaffolds related to this compound helps in understanding the structural landscape around this compound and identifying potential starting points for designing new molecules.

Analysis of Chemical Space Occupied by Similar Scaffolds

Analyzing the chemical space occupied by scaffolds similar to this compound provides a visual and quantitative understanding of the structural diversity and distribution of related compounds nih.govfrontiersin.orgscispace.comnih.gov. This involves:

Scaffold Identification: Extracting the core scaffold of this compound and identifying similar scaffolds in relevant chemical databases researchgate.netdatagrok.aiacs.orgresearchgate.netnih.gov. Various algorithms and tools exist for this purpose researchgate.netdatagrok.ainih.gov.

Molecular Representation: Representing the identified scaffolds and compounds using molecular descriptors or fingerprints that capture their structural and physicochemical properties techscience.comnih.govscispace.com.

Dimensionality Reduction and Visualization: Employing techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) to reduce the complexity of the descriptor data and visualize the chemical space in two or three dimensions frontiersin.orgscispace.com. This allows for the identification of clusters of similar scaffolds and regions of chemical space that are well-represented or sparse frontiersin.orgscispace.com.

Diversity Analysis: Quantifying the diversity within the set of similar scaffolds using metrics based on structural similarity or physicochemical properties nih.govscispace.com.

This analysis helps in understanding the novelty of the this compound scaffold compared to known chemical space and identifying areas for further exploration frontiersin.orgscispace.com.

An example of how such data might be conceptually presented is shown in the table below, illustrating types of metrics used in chemical space analysis:

Metric TypeDescriptionApplication to this compound Scaffold
Molecular FingerprintsBinary or count vectors encoding structural features.Used for similarity calculations.
Physicochemical DescriptorsProperties like molecular weight, LogP, TPSA, etc.Characterizing scaffold properties.
Similarity ScoresTanimoto coefficient or other metrics comparing fingerprints/descriptors.Quantifying similarity to known scaffolds.
Chemical Space Plots2D/3D visualizations (PCA, t-SNE) of scaffold distribution.Visualizing occupied chemical space.

Predictive Models for Synthetic Accessibility and Novelty Assessment

Predictive models are crucial in cheminformatics for evaluating the synthetic accessibility and novelty of chemical compounds, including this compound and its related scaffolds mdpi.comresearchgate.netnih.govtsijournals.comresearchgate.net. These models help prioritize compounds that are likely to be synthesized successfully and those that represent novel structural entities.

Synthetic Accessibility Prediction: These models estimate the ease or difficulty of synthesizing a given molecule researchgate.nettsijournals.comresearchgate.net. They can be based on expert-crafted rules, fragment-based methods, or machine learning models trained on large datasets of known reactions and syntheses researchgate.nettsijournals.com. For this compound and its analogs, synthetic accessibility scores can be calculated to guide synthetic chemists and avoid pursuing difficult-to-synthesize structures researchgate.netnih.gov. Scores often range on a scale indicating ease of synthesis researchgate.netresearchgate.net.

Novelty Assessment: Assessing the novelty of a compound or scaffold involves determining how similar or different it is from existing known compounds mdpi.com. This can be done by comparing molecular fingerprints or structural descriptors against large databases of known chemicals mdpi.com. Compounds that occupy unexplored regions of chemical space or possess unique structural features are considered more novel mdpi.com. Predictive models can assign a novelty score based on these comparisons.

These predictive models, often employing machine learning algorithms, provide valuable filters in the compound discovery and design process, ensuring that resources are focused on compounds that are both potentially effective and practically achievable mdpi.comresearchgate.netnih.govresearchgate.net.

A conceptual representation of predictive model outputs might look like this:

Model TypePrediction OutputInterpretation for this compound
Synthetic AccessibilityScore (e.g., 1-10, Easy/Difficult)Likelihood of successful synthesis.
Novelty AssessmentScore or Similarity to KnownsDegree of structural uniqueness.

These computational and cheminformatics studies provide a robust framework for understanding and exploring compound this compound and its related chemical space, guiding further research and potential development.

Molecular Interaction Studies and Mechanistic Investigations Non Clinical Focus

Biophysical Approaches for Studying Macromolecular Interactions (Methodological)

Biophysical techniques provide label-free, real-time analysis of molecular interactions, offering insights into the dynamic process of binding. These methods are essential for quantifying the strength and nature of the interaction between a compound and its target.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the binding kinetics and affinity between a ligand immobilized on a sensor surface and an analyte flowing over the surface. nanbiosis.esnih.govnih.govnicoyalife.com The binding and dissociation events cause changes in the refractive index at the sensor surface, which are detected as a change in the SPR signal (response units, RU). This allows for the real-time monitoring of complex formation and dissociation.

SPR experiments typically involve immobilizing one binding partner (e.g., a target protein) onto the sensor chip surface. Different concentrations of the other binding partner (e.g., compound A5ZU7Gbj9Y) are then injected over the surface. The resulting sensorgrams, which plot response over time, provide data on the association phase (binding) and the dissociation phase (wash-off). nih.govsprpages.nl Analysis of these sensorgrams using appropriate kinetic models (e.g., 1:1 binding, Langmuir) allows for the determination of the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). nanbiosis.esnih.govsprpages.nl The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka (KD = kd/ka). nanbiosis.esnih.gov A lower KD value indicates higher binding affinity. SPR can also provide information about the stoichiometry of the interaction and the residence time of the compound on its target, which is the reciprocal of the dissociation rate constant (1/kd). jrc.ac.in

Hypothetical SPR Data for this compound Binding to a Target Protein (Hypothetical Target P1)

Analyte Concentration (nM)ka (1/Ms)kd (1/s)KD (nM)
105.2 x 1041.5 x 10-328.8
205.1 x 1041.6 x 10-331.4
405.3 x 1041.5 x 10-328.3
805.2 x 1041.6 x 10-330.8
Average5.2 x 1041.55 x 10-329.8

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a molecular binding event. nih.govcureffi.orgnanbiosis.esrsc.orgfrontiersin.org This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding constant (Ka, the reciprocal of KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). nih.govcureffi.orgnanbiosis.esfrontiersin.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation: ΔG = -RT lnKa = ΔH - TΔS, where R is the gas constant and T is the absolute temperature. frontiersin.org

ITC experiments involve titrating a solution of one binding partner (e.g., compound this compound) into a cell containing the other binding partner (e.g., a target protein) at a constant temperature. cureffi.org The heat changes upon binding are precisely measured. Analysis of the heat flow data as a function of the molar ratio of the two molecules allows for the determination of the thermodynamic parameters. cureffi.org ITC is a label-free, in-solution technique that provides valuable information about the driving forces (enthalpy and entropy) of the interaction, which can offer insights into the types of non-covalent forces involved, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. rsc.orgbritannica.comlnu.edu.cn

Hypothetical ITC Data for this compound Binding to a Target Protein (Hypothetical Target P1)

ParameterValueUnit
KD35nM
n0.95
ΔH-8.5kcal/mol
ΔS+15cal/mol/K
ΔG-10.1kcal/mol

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a molecule upon binding to another molecule. nih.govlnu.edu.cnresearchgate.nethoriba.compan.olsztyn.pl Many proteins contain intrinsic fluorophores, primarily tryptophan, tyrosine, and phenylalanine residues, whose fluorescence can be affected by changes in their local environment, such as those induced by ligand binding. nih.govlnu.edu.cnresearchgate.nethoriba.com

When a compound binds near a fluorescent residue in a protein, it can quench the protein's fluorescence, leading to a decrease in fluorescence intensity. nih.govlnu.edu.cnresearchgate.net By titrating increasing concentrations of the compound (e.g., this compound) into a solution of the fluorescent molecule (e.g., a target protein) and measuring the decrease in fluorescence intensity, binding parameters can be determined. lnu.edu.cnpan.olsztyn.pl Analysis using methods like the Stern-Volmer equation can help distinguish between static quenching (formation of a non-fluorescent complex) and dynamic quenching (collisional encounters). nih.govlnu.edu.cn Fluorescence spectroscopy can also provide information about conformational changes induced by binding and, in some cases, the distance between the donor fluorophore and the acceptor molecule through Förster Resonance Energy Transfer (FRET). nih.govlnu.edu.cn

Hypothetical Fluorescence Quenching Data for this compound Interaction with a Target Protein (Hypothetical Target P2 with Tryptophan Residues)

[this compound] (µM)Fluorescence Intensity (Arbitrary Units)I0/I
02501.00
52001.25
101601.56
201102.27
40604.17

Note: The data presented in this table are hypothetical and for illustrative purposes only, showing a decrease in fluorescence intensity upon increasing compound concentration.

Receptor Binding Studies (Mechanistic, Non-Clinical)

Receptor binding studies are crucial for understanding how a compound interacts with biological receptors at a molecular level, focusing on affinity, selectivity, and the nature of the binding site (orthosteric vs. allosteric). These non-clinical investigations provide insight into the potential molecular targets of a compound without assessing physiological outcomes.

Radioligand Binding Assay Methodologies for Receptor Occupancy

Radioligand binding assays are a standard methodology used to quantify the binding of a compound to a receptor and determine receptor occupancy. This technique involves using a radioactively labeled ligand (the radioligand) that has high affinity and selectivity for the receptor of interest. Competition binding experiments are performed where increasing concentrations of the unlabeled test compound (this compound in this context) compete with a fixed concentration of the radioligand for binding sites on a membrane preparation or cells expressing the receptor. By measuring the displacement of the radioligand, the affinity (Ki or IC₅₀) of the test compound for the receptor can be determined. Saturation binding experiments, using increasing concentrations of the radioligand, are used to determine the total number of binding sites (Bmax) and the radioligand's affinity (Kd). These assays require careful control of incubation conditions, including temperature, time, and buffer composition, to ensure equilibrium binding is achieved and non-specific binding is minimized. Specific details regarding the application of radioligand binding assays to study the receptor occupancy of this compound were not found.

Receptor Subtype Selectivity and Allosteric Site Characterization

Assessing receptor subtype selectivity is vital when a compound may interact with a family of related receptors (e.g., different subtypes of a G protein-coupled receptor or ion channel). This involves performing binding assays across a panel of different receptor subtypes to determine the compound's affinity for each. A compound is considered selective if it shows significantly higher affinity for one subtype compared to others. Allosteric site characterization involves experiments designed to determine if a compound binds to a site on the receptor distinct from the primary orthosteric ligand binding site. This can be investigated through various methods, including allosteric modulation of orthosteric ligand binding (e.g., changes in Bmax or Kd of the orthosteric ligand in the presence of the test compound), mutational analysis of putative allosteric sites, and techniques like surface plasmon resonance or ЯМР spectroscopy to directly observe binding to an allosteric site. Specific data on the receptor subtype selectivity or allosteric site binding characteristics of this compound were not available.

Signaling Pathway Modulation (Mechanistic Basis without Physiological Outcomes)

Investigation into signaling pathway modulation focuses on the immediate downstream molecular events triggered by a compound's interaction with its target receptor, without exploring the ultimate physiological consequences. For receptors coupled to intracellular signaling cascades (such as GPCRs or receptor tyrosine kinases), this involves measuring changes in the activity or concentration of key signaling molecules. For example, for GPCRs, this might include measuring changes in intracellular cAMP levels, calcium flux, or the phosphorylation status of downstream kinases (e.g., ERK, Akt). For ligand-gated ion channels, this would involve electrophysiological recordings to measure ion flow. These studies aim to elucidate the specific protein-protein interactions, enzymatic activities, or changes in ion permeability that result directly from the compound binding to the receptor. Methodologies include ELISA, Western blotting, reporter gene assays, and fluorescence-based assays. Mechanistic data on how this compound modulates specific signaling pathways following potential receptor binding were not found.

DNA/RNA Interaction Methodologies

Studies investigating the interaction of a compound with DNA or RNA explore the potential for the compound to bind to nucleic acids, which can have implications for various cellular processes. These studies focus on the nature and strength of the binding interaction.

Intercalation and Groove Binding Assays (Methodology)

Two primary modes of small molecule interaction with DNA are intercalation and groove binding. Intercalation involves the insertion of a planar aromatic or heteroaromatic chromophore between adjacent base pairs of the DNA double helix, leading to unwinding and elongation of the DNA. Groove binding involves the non-covalent interaction of a molecule with the minor or major groove of the DNA helix, typically through hydrogen bonds, van der Waals forces, and electrostatic interactions.

Methodologies to investigate intercalation include:

UV/Vis Spectroscopy: Monitoring changes in the absorption spectrum of the compound upon binding to DNA. Intercalators often show hypochromism (decrease in absorbance) and a red shift (bathochromic shift) of their absorption peaks.

Viscosity Measurements: Intercalation increases the effective length of DNA, leading to an increase in viscosity.

Thermal Denaturation Studies (DNA Melting): Intercalators stabilize the DNA double helix, increasing its melting temperature (Tm).

Fluorescence Displacement Assays: Using a known DNA-intercalating fluorescent dye (e.g., ethidium (B1194527) bromide), the ability of the test compound to displace the dye from DNA can be measured by the decrease in fluorescence intensity.

Methodologies to investigate groove binding include:

UV/Vis Spectroscopy: Changes in the absorption spectrum can also occur upon groove binding, though often distinct from intercalation.

Fluorescence Spectroscopy: Some groove binders are fluorescent, and their fluorescence properties (intensity, lifetime, polarization) change upon binding to DNA. Displacement assays can also be used with fluorescent groove binders (e.g., DAPI, Hoechst dyes).

Circular Dichroism (CD) Spectroscopy: CD can detect conformational changes in DNA induced by groove binding.

ЯМР Spectroscopy: Provides detailed information about the binding site and interactions at atomic resolution.

Footprinting Assays: Using enzymes (DNases) or chemical agents that cleave DNA, the binding of a molecule to a specific sequence can protect that region from cleavage, leaving a "footprint" that can be detected by gel electrophoresis.

Specific studies employing these methodologies to investigate the interaction of this compound with DNA or RNA were not found in the available information.

Based on the available information, the chemical compound identified as "this compound" corresponds to SSR-241586, which is known as an antagonist of neurokinin (NK2 and NK3) receptors epdf.pubmedchemexpress.comchembuyersguide.com. It has been investigated for its potential therapeutic applications, particularly in the treatment of neuropsychiatric and gastrointestinal disorders epdf.pubmedchemexpress.comgoogleapis.comgoogle.comgoogle.com.

However, a comprehensive search for scientific literature specifically detailing the biochemical DNA cleavage mechanisms or in-depth mechanistic studies on membrane interaction and permeation (including methodologies using liposomes or artificial membrane systems, and specific passive diffusion or transporter interaction mechanisms) for the compound "this compound" (SSR-241586) did not yield relevant results that fit the strict requirements of the requested outline sections 5.4.2 and 5.5, including their subsections.

While general concepts of membrane transport like passive diffusion and transporter interactions are mentioned in the context of drug disposition epdf.pubgoogle.com, and membrane interactions are briefly touched upon in the context of unrelated receptor mechanisms googleapis.comgoogle.com, there are no specific research findings or data tables available in the search results that describe how this compound itself interacts with biological membranes, its permeability characteristics through artificial systems, or the specific mechanisms of its passage across cell membranes. Similarly, no information regarding the DNA cleavage mechanisms of this compound was found.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the requested sections (5.4.2 DNA Cleavage Mechanisms and 5.5 Membrane Interaction and Permeation Studies) for the compound "this compound" based on the currently available search information.

Structure Activity Relationship Sar Methodologies and Analog Development Strategies

Design Principles for Systematic Structural Modification

Systematic structural modification is an iterative process of designing, synthesizing, and testing new molecules to enhance desired properties while minimizing undesirable ones.

Lead optimization is the process of refining a promising compound (the "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. criver.com For a lead compound like A5ZU7Gbj9Y, this process would involve a series of methodical structural changes. Key strategies include:

Functional Group Modification: Systematically altering or substituting functional groups to probe their importance for biological activity. For this compound, this could involve modifying the benzoyl group, the dichlorophenyl moiety, or the dimethylcarboxamide group to assess their impact on receptor binding or metabolic stability.

Homologation: Increasing the length of alkyl chains, for example, the ethyl linker between the morpholine (B109124) and piperidine (B6355638) rings in this compound, to determine the optimal distance between key pharmacophoric features.

Ring Variation: Modifying the size or type of the heterocyclic rings (morpholine and piperidine) to explore the impact on conformational rigidity and binding interactions.

The goal of these modifications is to build a comprehensive picture of the SAR, which can be represented in data tables that correlate structural changes with changes in activity.

Table 1: Hypothetical Lead Optimization Strategy for this compound Analogs

AnalogModification from this compoundRationalePredicted Outcome
Analog 1Replacement of 3,4-dichlorophenyl with phenylAssess the role of chloro substituents in binding affinity.Potential decrease in potency if chloro groups are involved in key interactions.
Analog 2Replacement of N,N-dimethylcarboxamide with N-methylcarboxamideProbe steric tolerance at the carboxamide position.May alter solubility and hydrogen bonding capacity.
Analog 3Replacement of benzoyl group with cyclohexanecarbonylEvaluate the necessity of the aromatic ring for activity.Potential loss of activity if pi-stacking interactions are crucial.

Scaffold hopping is a strategy used to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of the original lead compound. chemrxiv.orgchemrxiv.org This can lead to new intellectual property and improved drug-like properties. For this compound, a scaffold hopping approach might involve replacing the central 2,2-disubstituted morpholine core with other heterocyclic systems that can project the key substituents in a similar three-dimensional arrangement. nih.govbohrium.com

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. chemrxiv.org For instance, the amide group in the N,N-dimethylcarboxamide moiety of this compound could be replaced with a bioisostere like a 1,2,3-triazole to enhance metabolic stability. chemrxiv.org Similarly, the chlorine atoms on the phenyl ring could be replaced with trifluoromethyl groups to modulate electronic properties and lipophilicity.

Library Design and Synthesis for SAR Exploration

To efficiently explore the SAR of a compound like this compound, researchers often synthesize libraries of related compounds.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. researchgate.net This is often achieved through techniques like parallel synthesis or split-and-pool synthesis. For this compound, a combinatorial library could be generated by reacting a common core structure with a diverse set of building blocks. For example, the piperidine nitrogen could be reacted with a variety of alkylating agents, or the benzoyl group could be replaced by a library of different acylating agents. This approach enables a broad and rapid exploration of the SAR. nih.gov

Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse and complex molecules, often starting from simple building blocks. nih.govresearchgate.net Unlike traditional combinatorial chemistry which often focuses on decorating a single scaffold, DOS seeks to generate a wide range of different scaffolds. nih.gov Applying DOS principles to the development of analogs related to this compound would involve designing synthetic routes that can diverge to produce a variety of different heterocyclic core structures, thereby exploring a broader chemical space. researchgate.net

Exploratory Applications in Chemical Biology and Material Science Theoretical/methodological

Use as Chemical Probes for Biological System Interrogation

Small molecules with specific biological targets, such as SSR-241586's activity against neurokinin receptors, can serve as valuable chemical probes to investigate biological systems. glpbio.commedchemexpress.comnih.gov Chemical probes are compounds used to perturb a biological system and study the resulting effects, thereby helping to elucidate the function of the target protein or pathway.

Design of Affinity-Based Probes for Target Identification (Methodology)

Affinity-based probes (AfBPs) are designed to bind covalently or non-covalently to their target proteins, allowing for their isolation and identification. The methodology involves modifying a ligand with a reactive group or a tag. For a compound like SSR-241586, which exhibits affinity for neurokinin receptors, the design of an affinity-based probe would involve incorporating a functional group that can form a stable link with amino acid residues in the receptor binding site upon activation. This could include electrophilic groups or groups capable of undergoing click chemistry reactions. frontiersin.org The resulting probe-target complex can then be isolated using techniques such as affinity chromatography, and the protein target identified through mass spectrometry or other proteomic methods. frontiersin.org This approach could theoretically be used to confirm the binding site of SSR-241586 on neurokinin receptors or to identify potential off-targets.

Photoaffinity Labeling Techniques for Proteome-Wide Studies

Photoaffinity labeling (PAL) is a powerful technique for identifying protein targets and mapping ligand-binding sites on a proteome-wide scale. frontiersin.org This method utilizes photoactivable probes that, upon irradiation with UV light, generate highly reactive species (e.g., carbenes or nitrenes) that covalently crosslink to interacting molecules, primarily proteins. frontiersin.org To apply this technique with SSR-241586, a photoactivable group, such as a diazirine, benzophenone, or aryl azide, would be incorporated into the SSR-241586 structure. frontiersin.org When this modified compound is incubated with a biological sample (e.g., cell lysate or tissue) and irradiated, the photoactivable group would react with nearby amino acid residues in proteins that bind to or are in close proximity to the probe. The proteins labeled with the photoaffinity probe can then be enriched and identified using mass spectrometry, providing insights into the compound's direct and indirect protein interactions within a complex biological environment. frontiersin.org This could theoretically reveal not only the primary neurokinin receptor targets but also other proteins that interact with SSR-241586.

Integration into Supramolecular Assemblies and Functional Materials

The molecular structure of SSR-241586, a relatively complex organic molecule, presents theoretical possibilities for its integration into supramolecular assemblies and functional materials. While no specific research on SSR-241586 in this context was found, the principles of supramolecular chemistry and materials science suggest potential avenues. worldbrainmapping.orgenamine.netrsc.orgktu.lt

Design Principles for Self-Assembling Systems

The design of self-assembling systems incorporating small molecules like SSR-241586 would rely on introducing functional groups that promote non-covalent interactions, such as pi-pi stacking, hydrogen bonding, or hydrophobic effects. worldbrainmapping.orgnih.govmdpi.com The SSR-241586 molecule contains aromatic rings and polar functional groups that could potentially participate in such interactions. By chemically conjugating SSR-241586 to amphiphilic molecules or designing derivatives with enhanced self-assembling properties, it might be possible to create ordered supramolecular structures like micelles, vesicles, or nanofibers. worldbrainmapping.orgnih.govmdpi.com These assemblies could theoretically encapsulate or display SSR-241586 molecules in a controlled manner, influencing their solubility, stability, or presentation.

Theoretical Applications in Nanotechnology and Drug Delivery Systems (Conceptual)

The integration of SSR-241586 into supramolecular assemblies opens conceptual possibilities for applications in nanotechnology and drug delivery systems. frontiersin.orgworldbrainmapping.orgnih.govmdpi.comnih.govnih.govrsc.orgpacificneuroscienceinstitute.org

Nanotechnology: Supramolecular assemblies formed with SSR-241586 could serve as building blocks for creating functional nanomaterials. For instance, self-assembled nanoparticles or nanofibers displaying SSR-241586 on their surface could be designed for targeted interactions with cells expressing neurokinin receptors. frontiersin.orgnih.govnih.gov The nanoscale nature of these materials could offer advantages in terms of surface area, multivalency, and interaction with biological interfaces.

Drug Delivery Systems: Incorporating SSR-241586 into nanoparticles or other drug delivery vehicles could theoretically enhance its delivery and targeting. frontiersin.orgworldbrainmapping.orgnih.govmdpi.comnih.govnih.govrsc.orgpacificneuroscienceinstitute.org Nanocarriers can encapsulate small molecules, improving their solubility and protecting them from degradation. frontiersin.orgnih.gov Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands that specifically bind to cells or tissues where neurokinin receptors are expressed, allowing for targeted delivery of SSR-241586. frontiersin.orgnih.govnih.gov This conceptual approach could potentially improve the efficacy and reduce off-target effects compared to administering the free compound. While SSR-241586 has been investigated for therapeutic uses, its formulation within advanced drug delivery systems based on nanotechnology remains a theoretical application in the absence of specific research in this area. glpbio.commedchemexpress.comnih.gov

Future Directions and Emerging Research Paradigms for Complex Organic Molecules

Integration of Artificial Intelligence and Machine Learning in Molecular Discovery

Predictive Synthesis Planning Algorithms

AI-Driven Molecular Design and Optimization

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the dynamic behavior of complex organic molecules during reactions and in complex assemblies is critical. Advanced spectroscopic and imaging techniques are providing unprecedented capabilities for real-time and high-resolution analysis.

In Situ and Operando Spectroscopy for Reaction Monitoring

In situ and operando spectroscopy allow for the real-time monitoring of chemical reactions as they occur. wikipedia.orgrsc.orgrsc.org In situ measurements are performed under non-ambient or reaction conditions, while operando studies simultaneously couple spectroscopic characterization with the measurement of catalytic activity and selectivity. wikipedia.orgrsc.org These techniques are crucial for gaining insight into reaction mechanisms, identifying intermediates, and understanding catalyst behavior under realistic conditions. wikipedia.orgrsc.org

Various spectroscopic methods are employed in in situ and operando setups, including NMR, IR, Raman, and UV-Vis spectroscopy. wikipedia.orgrsc.org For instance, Raman spectroscopy is particularly useful for monitoring aqueous phase reactions. rsc.org Coupled techniques, such as combined in situ illumination-NMR-UV/Vis spectroscopy, offer new tools for studying photochemical reactions. rsc.org These methods provide realistic insights into reaction and deactivation mechanisms of molecular catalysts. rsc.org

Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly Visualization

Cryo-Electron Microscopy (Cryo-EM) has emerged as a transformative technique in structural biology, enabling the visualization of complex macromolecular assemblies and cellular architectures at near-atomic resolution in their near-native state. technologynetworks.comiucr.orgberstructuralbioportal.org This is particularly valuable for studying large and flexible complexes that are challenging for traditional techniques like X-ray crystallography. technologynetworks.comiucr.org

Cryo-EM involves rapidly freezing the sample in vitreous ice and imaging it with an electron microscope from different angles. technologynetworks.com Advanced computational algorithms are then used to reconstruct a 3D model. technologynetworks.com Cryo-EM has been instrumental in determining the structures of challenging targets such as membrane proteins and large macromolecular assemblies, providing insights into protein structures, functions, mechanisms, and interactions. technologynetworks.com It has also been valuable in studying peptide-protein complexes, peptide assemblies, and peptide-drug interactions, offering insights into mechanisms like peptide aggregation. americanpeptidesociety.org The technique can capture dynamic ensembles of macromolecular structures as they occur in solution. berstructuralbioportal.org While traditionally applied more to biological macromolecules, its ability to visualize complex assemblies makes it increasingly relevant for understanding the organization and interactions of complex organic molecules in various contexts. Challenges remain in achieving atomic resolution for smaller or more flexible complexes. greberlab.org

Green and Sustainable Synthetic Methodologies Development

The development of green and sustainable synthetic methodologies is a critical imperative in organic chemistry to minimize environmental impact and promote resource efficiency. chemistryjournals.netresearchgate.netijnc.ir Traditional organic synthesis often involves hazardous reagents, toxic solvents, and energy-intensive processes. chemistryjournals.netijnc.ir Green chemistry principles provide a framework for designing more sustainable chemical products and processes. chemistryjournals.netresearchgate.net

Biocatalysis and Enzyme Engineering for Chiral Synthesis

Chiral synthesis, the process of synthesizing enantiomerically pure compounds, is critical for many complex organic molecules, particularly pharmaceuticals, where different enantiomers can have vastly different biological activities. Biocatalysis, utilizing enzymes or whole cells as catalysts, offers a powerful and often more sustainable alternative to traditional chemical synthesis for achieving high enantioselectivity under mild conditions. The synthesis of A5ZU7Gbj9Y (SSR-241586) involves the creation of a stereogenic center with an (R)-configuration. acs.org Research into the synthesis of SSR-241586 has explored different strategies to control this stereochemistry, including the use of an enantioselective organo-catalyzed Henry reaction. acs.orgacs.orgfigshare.com The catalytic asymmetric Henry reaction has seen development using various approaches, including metal catalysis, organocatalysis, and biocatalysis. acs.org While biocatalysis has been developed for catalytic asymmetric Henry reactions in general, specific details regarding the application of biocatalysis or enzyme engineering directly to the synthesis of this compound were not extensively detailed in the consulted literature. acs.org Future research paradigms in this area for complex molecules like this compound could involve identifying or engineering enzymes capable of catalyzing key steps in their synthesis with high efficiency and enantioselectivity, potentially leading to greener and more cost-effective production routes.

Continuous Manufacturing for Scalable Production

Traditional pharmaceutical manufacturing often relies on batch processes, which can be time-consuming, require large footprints, and pose challenges for consistent product quality and scalability. Continuous manufacturing (CM), where materials are fed into a process continuously and the product is discharged continuously, is emerging as a transformative approach in the pharmaceutical industry. ima.itsiemens.comeuropa.eupharmasource.global CM offers potential benefits such as reduced manufacturing times, smaller equipment size, increased flexibility, improved quality control through real-time monitoring (Process Analytical Technologies - PAT), and potentially lower costs. ima.itsiemens.compharmasource.global The ICH guideline Q13 provides scientific and regulatory considerations for the development, implementation, operation, and lifecycle management of continuous manufacturing for drug substances and drug products. europa.eu While CM is gaining momentum for both new and existing pharmaceutical products, specific information regarding the application of continuous manufacturing processes for the scalable production of this compound (SSR-241586) was not found in the publicly available search results. ima.itsiemens.comeuropa.eupharmasource.global Future research and development efforts for complex organic molecules are increasingly focusing on designing synthetic routes and processes compatible with continuous manufacturing to enable more efficient and agile production.

Open Science and Data Sharing Initiatives in Chemical Research

Open science and data sharing initiatives are becoming increasingly important in accelerating scientific discovery and fostering collaboration across various research domains, including chemistry. These initiatives aim to make research outputs, including data, publications, and software, freely accessible and reusable. suhf.seouvrirlascience.fr

Collaborative Platforms for Molecular Data Exchange

Collaborative platforms for molecular data exchange facilitate the sharing and analysis of chemical structures, properties, and experimental data among researchers globally. These platforms can enhance reproducibility, enable new discoveries through data aggregation and mining, and foster interdisciplinary research. suhf.se While the concept of collaborative platforms for molecular data exchange is well-established in chemical research, specific instances or datasets related to this compound (SSR-241586) being shared or analyzed on such platforms were not identified in the consulted sources. The broader adoption of these platforms holds significant potential for advancing the understanding and utilization of complex organic molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.